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Compound of Interest

Compound Name: Mdmat

Cat. No.: B1629260

Welcome to the technical support center for GROMACS users. This guide provides
troubleshooting advice and frequently asked questions (FAQs) to help you improve the
resolution and quality of residue contact maps generated using the gmx mdmat tool.

Troubleshooting Guide
Issue: My contact map appears blurry or low-resolution.

Cause: This is often due to the default settings for distance discretization, the choice of
distance cutoff, or insufficient sampling of the trajectory.

Solution:

 Increase the number of discretization levels (-nlevels): The -nlevels option in gmx mdmat
controls the number of bins used to discretize the distances between residues. A higher
value will result in a finer-grained and higher-resolution contact map. The default value is 40,
which may be too low for detailed analysis.[1][2][3]

o Adjust the truncation distance (-t): The -t option sets the maximum distance to be considered
in the contact map.[1][2][3] If this value is too large, the color scale might be dominated by
large, uninteresting distances, making subtle, close contacts harder to distinguish. If it's too
small, you might miss important long-range interactions. It is advisable to choose a
physically relevant cutoff, for example, based on the length of side chains or the expected
interaction distances.
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« Increase trajectory sampling (-dt): The -dt option allows you to use only every Nth frame from
your trajectory for the calculation.[1][2][3] While using a larger dt can speed up the analysis,
it might miss transient contacts. For a high-resolution map that captures more transient
interactions, it is better to analyze a trajectory with a higher sampling frequency (i.e., frames
saved more often).

Issue: The contact map does not show the expected
interactions between two specific groups of residues.

Cause: The default behavior of gmx mdmat is to calculate the contact map for a single group
of atoms (e.g., the entire protein). To analyze interactions between two distinct groups, you
need to provide an appropriate index file.

Solution:

o Create a custom index file: Use the gmx make_ndx tool to create an index file (.ndx) that
contains the two groups of residues you are interested in.

» Provide the index file to gmx mdmat: Use the -n option to pass your custom index file to gmx
mdmat. You will then be prompted to select the groups for which to calculate the contact
map.

¢ Interpret the resulting map: The output map will show the distances between the residues of
the two selected groups. A common point of confusion is that gmx mdmat calculates a
matrix for the entire group you provide it with, so if you want to see inter-protein contacts,
you should provide a group that contains both proteins.[4]

Frequently Asked Questions (FAQS)

Q1: What are the most important gmx mdmat parameters for improving contact map
resolution?

Al: The two most critical parameters are -nlevels and -t. Increasing -nlevels directly increases
the resolution of the distance discretization. The choice of -t affects the range of distances
displayed and can influence the visual clarity of close contacts.

Q2: What is a good value for -nlevels?
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A2: The optimal value for -nlevels depends on your desired resolution and the truncation
distance (-t). A good starting point for high-resolution maps is to aim for a resolution of 0.001
nm (1 A). For example, if your truncation distance is 1.5 nm, you would set -nlevels to 1501 to
achieve this resolution. For many visualization purposes, a value of 40 is sufficient, but for
detailed statistical analysis, a higher value is recommended.[5]

Q3: How does the sampling frequency of my MD trajectory affect the contact map?

A3: The frequency at which you save frames in your trajectory determines the temporal
resolution of your contact map. If frames are saved infrequently, you may miss short-lived,
transient interactions. For a detailed analysis of dynamic contacts, it is recommended to save
frames at a higher frequency (e.g., every 1-10 ps).

Q4: Can | generate a contact map for the center of mass (COM) of residues instead of the
minimum distance?

A4: The gmx mdmat tool calculates the smallest distance between residue pairs, not the
center-of-mass distance.[6] To calculate COM distances, you might need to use other tools like
MDAnalysis or write a custom script.[6] A workaround within GROMACS could be to create an
index file containing only the C-alpha atoms of each residue as an approximation for the center
of mass.[6]

Q5: How can | visualize the output .xpm file?

A5: The .xpm file is an X PixMap image file. You can visualize it with standard image viewers
like GIMP or convert it to a more common format like PNG. For creating high-quality figures for
publication, you can use gmx xpm2ps to convert the .xpm file to a PostScript (.eps) file, which
can then be further edited.[1][2]

Data Presentation

Key gmx mdmat Parameters for Resolution
Enhancement

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://hits-mbm.github.io/conan/
https://www.benchchem.com/product/b1629260?utm_src=pdf-body
https://www.researchgate.net/post/Contact_maps_using_Gromacs
https://www.researchgate.net/post/Contact_maps_using_Gromacs
https://www.researchgate.net/post/Contact_maps_using_Gromacs
https://manual.gromacs.org/current/onlinehelp/gmx-mdmat.html
https://manual.gromacs.org/2020-current/onlinehelp/gmx-mdmat.html
https://www.benchchem.com/product/b1629260?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization
Check Availability & Pricing

Recommended
oo . Impact on
Parameter Description Default Value Range for High .
. Resolution
Resolution
Discretizes the Direct; higher
_ _ _ 500 - 2000 (or
distance into this ) values lead to
-nlevels 40 higher, ) )
number of levels. ) finer distance
depending on -t) )
[1112] granulation.
Indirect; affects
Truncation 0.8-2.0 the focus of the
-t distance in nm. 15 (problem- color scale on
[1][2] dependent) relevant
distances.
Dependent on -
) ) Affects the ability
Use frame when simulation length
. _ to capture
-dt t MOD dt = first 0 (use all frames) and desired )
_ transient
time.[1][2] temporal
_ contacts.
resolution.

Experimental Protocols
Protocol: Generating a High-Resolution Contact Map

This protocol outlines the steps to generate a high-resolution contact map from a GROMACS

trajectory.

o Prepare the Trajectory: Ensure you have a sufficiently long and well-sampled trajectory file

(e.g., traj.xtc). For detailed analysis, a sampling frequency of every 1-10 ps is recommended.

o Create an Index File (Optional): If you want to analyze contacts between specific groups of

residues, create an index file using gmx make_ndx:

Follow the prompts to define your groups of interest.

e Run gmx mdmat: Execute the gmx mdmat command with adjusted parameters for high

resolution. For example, to achieve a resolution of 0.1 A (0.001 nm) with a cutoff of 1.0 nm:
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When prompted, select the group(s) you want to analyze.

» Visualize the Contact Map: Convert the output .xpm file to a PostScript file for better
visualization and publication quality:

You can then view the .eps file with a compatible viewer or import it into graphics software.

Visualizations

Input Files Key Resolution Parameters

-nlevels -t -dt
(e.g., 1001) (e.g., 1.0 nm) (sampling)

Trajectory (e.g., .xtc) Structure/Topology (e.g., .tpr) Index File (.ndx, optional)

gmx mdmat Execution
)4

gmx mdmat

Contact Map (.xpm)

Visualjzation

gmx Xxpm2ps

PostScript File (.eps)

Click to download full resolution via product page

Caption: Workflow for generating a high-resolution contact map using gmx mdmat.
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Caption: Troubleshooting logic for low-resolution gmx mdmat contact maps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Improving gmx mdmat
Contact Map Resolution]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1629260#improving-the-resolution-of-gmx-mdmat-
contact-maps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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